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Compound of Interest

Compound Name: melanotan-II

Cat. No.: B1676171 Get Quote

This guide provides an objective comparison of afamelanotide (formerly Melanotan-I) and

Melanotan-II, two synthetic analogues of the endogenous alpha-melanocyte-stimulating

hormone (α-MSH). Developed initially for their melanogenic properties, these peptides exhibit

significant differences in their chemical structure, receptor affinity, pharmacokinetic profiles, and

clinical safety, making them distinct entities for research and therapeutic development.

Afamelanotide has undergone rigorous clinical evaluation and received regulatory approval for

a specific medical condition, whereas Melanotan-II remains an unlicensed compound primarily

used illicitly for cosmetic tanning and other effects.

Molecular Structure and Receptor Selectivity
Afamelanotide and Melanotan-II are both derived from α-MSH but possess critical structural

modifications that alter their biological activity.

Afamelanotide (Melanotan-I): A linear tridecapeptide, afamelanotide's structure is [Nle⁴, D-

Phe⁷]-α-MSH.[1][2] It differs from the native α-MSH by the substitution of norleucine for

methionine at position 4 and D-phenylalanine for L-phenylalanine at position 7.[1] These

changes increase its stability and potency.[1][3] Afamelanotide is a selective agonist of the

melanocortin-1 receptor (MC1R), which is the primary mediator of melanogenesis in the skin.

Melanotan-II: A smaller, cyclic heptapeptide analogue of α-MSH. Its cyclic structure is

formed by a lactam bridge. Unlike afamelanotide, Melanotan-II is a non-selective agonist,

binding to multiple melanocortin receptors, including MC1R, MC3R, MC4R, and MC5R. This

lack of selectivity is responsible for its broader range of physiological effects and side effects.
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Mechanism of Action: The MC1R Signaling Pathway
The primary mechanism for the pigmentation effects of both peptides is the activation of the

MC1R on melanocytes. Binding of an agonist like afamelanotide or Melanotan-II to this G

protein-coupled receptor initiates a downstream signaling cascade. This leads to the activation

of adenylate cyclase, which increases intracellular cyclic adenosine monophosphate (cAMP)

levels. Elevated cAMP stimulates the activity of tyrosinase, the rate-limiting enzyme in melanin

synthesis, shifting pigment production towards the photoprotective black/brown eumelanin.
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Caption: MC1R signaling pathway activated by melanocortin agonists.

Quantitative Data Summary
The following tables summarize key quantitative and qualitative data comparing afamelanotide

and Melanotan-II based on available research.

Table 1: Key Molecular and Pharmacokinetic Properties
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Parameter
Afamelanotide (Melanotan-
I)

Melanotan-II

Structure Linear Tridecapeptide Cyclic Heptapeptide

Molecular Formula C₇₈H₁₁₁N₂₁O₁₉ C₅₀H₆₉N₁₅O₉

Receptor Selectivity Selective for MC1R
Non-selective (MC1, MC3,

MC4, MC5)

Administration
Subcutaneous implant

(controlled-release)

Subcutaneous injection

(unregulated)

Elimination Half-life
Approx. 30 minutes (from

implant formulation)

Not well-established in clinical

studies

Bioavailability
Full bioavailability via

subcutaneous route

Assumed high via

subcutaneous injection

Table 2: Comparison of Receptor Binding, Effects, and Clinical Status

Feature
Afamelanotide (Melanotan-
I)

Melanotan-II

Primary Receptor MC1R MC1R, MC4R

Primary Effect
Increased eumelanin

production (photoprotection)

Increased eumelanin, sexual

arousal, appetite suppression

Regulatory Status
Approved for Erythropoietic

Protoporphyria (EPP)

Unlicensed, unregulated, not

approved for any medical use

Researched For
EPP, vitiligo, solar urticaria,

polymorphic light eruption

Sunless tanning, erectile

dysfunction

Table 3: Summary of Reported Side Effects
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Side Effect
Afamelanotide (from
Clinical Trials)

Melanotan-II (from Case
Reports & Research)

Common
Nausea, headache, fatigue,

flushing, implant site reactions.

Nausea, vomiting, facial

flushing, reduced appetite.

Cardiovascular Not frequently reported
Sympathomimetic symptoms

(e.g., tachycardia).

Neurological Dizziness, somnolence.
Yawning, stretching complex,

somnolence, fatigue.

Sexual
Not reported as a primary side

effect

Spontaneous penile erections

(priapism).

Dermatological
Skin hyperpigmentation,

darkening of nevi.

Darkening/new moles,

potential melanoma risk

(confounded by UV exposure).

Other
Oropharyngeal pain, cough,

back pain.

Rhabdomyolysis,

encephalopathy syndrome

(rare but serious).

Table 4: Efficacy Data from Afamelanotide EPP Clinical Trials

Trial Endpoint
Afamelanotide
Group

Placebo Group Citation

Trial 1 (180 days)

Median 64 hours in

direct sunlight without

pain

Median 41 hours in

direct sunlight without

pain

Trial 2 (270 days)

Median 6 hours

outdoors on painless

days

Median 0.75 hours

outdoors on painless

days

Experimental Protocols and Workflows
Detailed, step-by-step experimental protocols are proprietary to the conducting research

institutions. However, the methodologies can be summarized based on published clinical trial
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designs.

Protocol Summary: Phase III Clinical Trial of
Afamelanotide for EPP
This protocol is a generalized summary based on the design of pivotal trials leading to the

approval of afamelanotide.

Patient Recruitment: Adults with a confirmed diagnosis of Erythropoietic Protoporphyria

(EPP) and a history of phototoxic reactions are screened for eligibility.

Randomization: Participants are randomized in a double-blind fashion to receive either

afamelanotide or a placebo.

Treatment Administration: A 16 mg afamelanotide implant or a matching placebo implant is

administered subcutaneously by a trained healthcare professional every 60 days for the

duration of the study (e.g., 180 or 270 days).

Data Collection: Patients maintain daily diaries to record the duration of time spent in direct

sunlight and any instances of phototoxic pain. The primary endpoint is often the total number

of hours over the study period spent in direct sunlight on days with no pain.

Safety Monitoring: Adverse events are recorded at each visit. Regular skin examinations are

conducted to monitor for any changes in pigmented lesions.

Analysis: The primary efficacy endpoint (pain-free sun exposure time) is statistically

compared between the afamelanotide and placebo groups. Safety data is summarized and

analyzed.
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Caption: Simplified workflow of a randomized controlled trial for afamelanotide.
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Protocol Summary: Pilot Phase I Study of Melanotan-II
A pilot Phase I study was conducted on three healthy male volunteers to assess the tanning

activity and side effects of Melanotan-II.

Design: Single-blind, placebo-controlled, alternating day trial.

Participants: Three healthy adult males.

Administration: Subcutaneous injections of Melanotan-II or saline were given daily for two

consecutive weeks on an alternating basis.

Dosing: The starting dose was 0.01 mg/kg, with dose escalation in increments of 0.005

mg/kg.

Endpoints: The primary outcomes were tanning activity, measured by quantitative reflectance

and visual assessment, and the incidence of adverse effects.

Results: Tanning was observed in two subjects after five low doses. Side effects included

mild nausea, fatigue, and spontaneous penile erections.

Conclusion for the Research Professional
The comparison between afamelanotide and Melanotan-II reveals two profoundly different

research compounds. Afamelanotide is a selective MC1R agonist with a well-defined

therapeutic application, a robust body of clinical trial data supporting its efficacy and safety for

EPP, and regulatory approval. Its development showcases a targeted approach to leveraging

the melanocortin system for photoprotection.

In contrast, Melanotan-II is a non-selective melanocortin agonist that, while potent in inducing

pigmentation, carries a wider and more concerning range of side effects due to its interaction

with multiple receptor subtypes. Its use is associated with significant adverse events not seen

with afamelanotide, such as spontaneous erections and sympathomimetic effects. The lack of

regulatory oversight and clinical trials means its long-term safety profile is unknown, and its use

remains confined to illicit, non-clinical settings. For researchers, afamelanotide represents a

validated tool and therapeutic agent, while Melanotan-II serves as a cautionary example of a

non-selective peptide with significant off-target effects that preclude its clinical development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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